

Thenylchlor compared to other chloroacetanilide herbicides

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Compound Focus: Thenylchlor

CAS No.: 96491-05-3

Cat. No.: S570348

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Thenylchlor Herbicide Profile

The table below summarizes the key characteristics of **Thenylchlor** based on the available data.

Feature	Description
IUPAC Name	2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide [1] [2]
CAS Number	96491-05-3 [1] [2]
Molecular Formula	C ₁₆ H ₁₈ ClNO ₂ S [1] [2]
Herbicide Activity	Pre-emergence or early post-emergence control of annual grasses and broadleaved weeds [1] [2]
Primary Use	Paddy rice and various upland crops [1] [2]
Mode of Action (HRAC/WSSA)	K3 / Group 15 - Inhibition of Very Long Chain Fatty Acid (VLCFA) synthesis [2]
Efficacy Notes	In field trials, activity was equal to or greater than pretilachlor at lower dose rates. Shows good selectivity in rice, legumes, spinach, cotton, and sunflowers [1].

Chemical and Toxicological Comparison

The following table consolidates available quantitative data for **Thenylchlor**. Data for other chloroacetanilides is absent from the search results, highlighting a key information gap.

Property	Thenylchlor	Other Chloroacetanilides (e.g., Alachlor, Acetochlor)
Water Solubility (at 20°C)	11 mg/L (ppm) [1] [2]	Information missing
Octanol-Water Partition Coefficient (log P)	3.53 [1] [2]	Information missing
Soil DT ₅₀ (Typical)	14 days (non-persistent) [2]	Information missing
Mammalian Acute Oral LD ₅₀ (Rat)	> 5000 mg/kg [1] [2]	Information missing
Avian Acute LD ₅₀ (Bobwhite Quail)	> 2000 mg/kg [1] [2]	Information missing
Fish LC ₅₀ (Carp, 48h)	0.76 mg/L [1]	Information missing

Mechanisms of Action and Reactivity

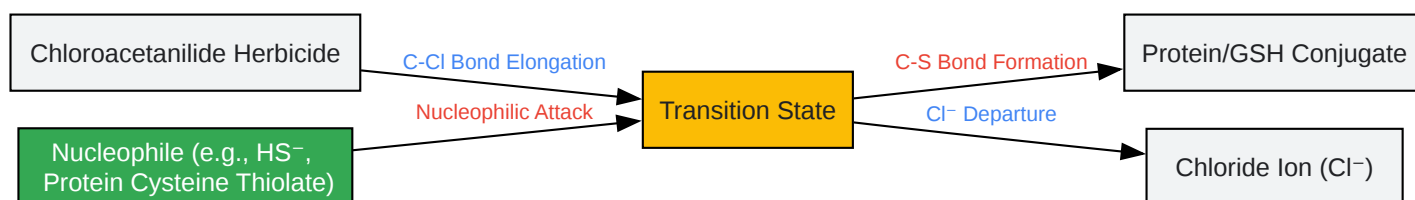
Understanding the shared and distinct behaviors of chloroacetanilides is crucial for comparing their performance and environmental impact.

- **Shared Primary Mode of Action: Thenylchlor**, like other Group 15 herbicides (e.g., alachlor, metolachlor), inhibits the synthesis of **Very Long Chain Fatty Acids (VLCFAs)**. This disruption blocks the production of key components in plant cell membranes and waxes, ultimately inhibiting cell division and plant growth [2].
- **Molecular Reactivity and Protein Interaction:** A key characteristic of chloroacetanilide herbicides is the **electrophilic chloroacetamide moiety** ($-C(=O)CH_2Cl$). Research on compounds like alachlor and propachlor shows this group is a potent electrophile that can undergo **bimolecular nucleophilic**

substitution (SN₂) reactions with sulfur nucleophiles, such as the thiol group in glutathione (GSH) or reactive cysteine residues in proteins [3] [4].

- A theoretical study concluded that the **SN₂ mechanism is the most plausible pathway** for the reaction with hydrogen sulfide (HS⁻), with activation free energies around 18 kcal/mol for several chloroacetanilides [3].
- Recent cellular exposure studies confirm that herbicides like acetochlor, alachlor, and propachlor can **covalently modify and destabilize a wide range of cellular proteins**, leading to misfolding and loss of function. The specific proteins targeted can vary between the different herbicides [4].

The following diagram illustrates the general SN₂ reaction mechanism shared by chloroacetanilide herbicides.



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Suggested Experimental Protocols for Comparison

To fill the identified data gaps, you could design experiments based on established methodologies from recent literature.

- **Protocol 1: Assessing Protein Destabilization (Hsp40 Affinity Profiling)**

- **Objective:** To identify and compare the specific cellular proteins destabilized by **Thenylchlor** versus other chloroacetanilides.
- **Methodology:** Based on Spivak et al. (2023) [4].
 - **Cell Exposure:** Treat human cell lines (e.g., HEK293T) with **Thenylchlor** and a comparator herbicide (e.g., alachlor) at a set concentration (e.g., 1 mM) for a short duration (e.g., 30 minutes).
 - **Lysate Preparation:** Lyse cells and quantify protein.
 - **Affinity Purification:** Incubate lysates with a mutated chaperone protein (Flag-DNAJB8^{H31Q}) that acts as a sink for misfolded proteins.

- **Protein Identification:** Use quantitative mass spectrometry (e.g., TMT-AP-MS) to identify and quantify proteins co-precipitated with the chaperone. Proteins significantly enriched in herbicide-treated samples versus control are considered destabilized targets.
- **Protocol 2: Kinetics of Reaction with Sulfur Nucleophiles**
 - **Objective:** To quantitatively compare the reactivity of **Thenylchlor** with other chloroacetanilides.
 - **Methodology:** Based on the theoretical and experimental work of Matus et al. (2018) [3].
 - **Reaction Setup:** Incubate each herbicide with a model nucleophile like glutathione (GSH) or hydrogen sulfide (HS⁻) in a controlled buffer.
 - **Kinetic Monitoring:** Use techniques like HPLC or UV-Vis spectroscopy to monitor the disappearance of the parent herbicide or the appearance of the conjugate product over time.
 - **Data Analysis:** Determine the second-order rate constants (k) for the reaction. A higher k value indicates greater reactivity, which may correlate with faster degradation, potential for protein damage, or efficacy.

Research Implications and Future Directions

The information gap regarding direct comparative studies presents a significant opportunity for further research. Key areas to investigate would include:

- **A Direct Head-to-Head Efficacy Trial:** A controlled field or greenhouse study comparing **Thenylchlor's** weed control efficacy and crop selectivity against other common chloroacetanilides like acetochlor, metolachlor, and alachlor.
- **Environmental Fate Comparison:** A comparative analysis of soil adsorption (K_{oc}), degradation pathways (hydrolysis, photolysis), and leaching potential under identical conditions.
- **Comprehensive Toxicological Profiling:** A study comparing the sub-acute and chronic toxicity profiles of these herbicides to non-target organisms, building on the finding that they can induce protein misfolding [4].

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